4-(3-甲氧基苯胺基)-4-氧代丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

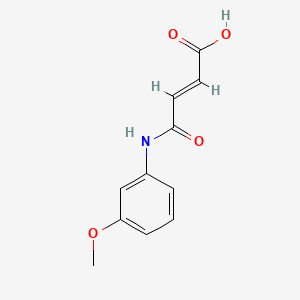

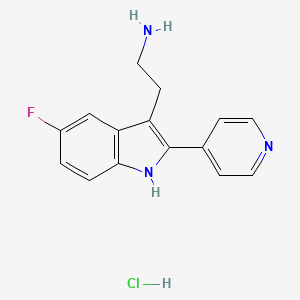

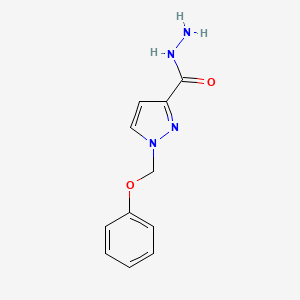

“4-(3-Methoxyanilino)-4-oxobut-2-enoic acid” is a chemical compound with the CAS Number: 16141-44-9 . It has a linear formula of C11H13NO4 . Other names for this compound include 3-[(3-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID and 4-[(3-METHOXYPHENYL)AMINO]-4-OXOBUTANOIC ACID .

Molecular Structure Analysis

The molecular formula of “4-(3-Methoxyanilino)-4-oxobut-2-enoic acid” is C11H13NO4, and it has a molecular weight of 223.23 . The InChI Code is 1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) .科学研究应用

光谱研究和细胞毒性

对对甲基和对甲氧基马来苯胺酸的光谱研究:研究已经合成并研究了两种 N-马来苯胺酸衍生物,包括 (E) -4- ((4- 甲氧基苯基) 氨基)-4- 氧代-2-烯酸 (p-MOMA),使用元素分析、FT-IR、热分析和 X 射线衍射。使用 DFT/B3LYP 和 HF 方法进行了理论计算,提供了对分子结构的见解,并通过实验和理论数据的关联证实了所提出的结构。这些衍生物对各种癌细胞表现出有效性,突出了潜在的治疗应用 (Zayed, El-desawy, & Eladly, 2019)。

合成、表征和生物筛选

合成和生物筛选:一项研究合成了 4-(5-氯-2-羟基苯基氨基)-4-氧代-2-烯酸,并通过包括 FT-IR、NMR 和 X 射线结构分析在内的各种技术对其进行了表征。该化合物表现出与 SS-DNA 的嵌入相互作用,并显示出有效的抗氧化和抗肿瘤活性,表明其作为治疗剂的潜力 (Sirajuddin et al., 2015)。

催化合成和神经保护剂

3-酰基丙烯酸构建模块的有效合成:开发了一种高效的合成方法,用于 4-(杂)芳基-4-氧代-2-烯酸的衍生物,该衍生物可用作生物活性化合物合成中的构建模块,使用微波辅助和三氟甲磺酸镱催化剂。该方法突出了快速制备这些化合物以进一步应用于药物化学的潜力 (Tolstoluzhsky et al., 2008)。

发光金属配合物

铈、钍和铀酰配合物的合成和表征:已经对 (E)-4-(4-甲氧基苯氧基)-4-氧代-2-烯酸及其与 Ce(IV)、Th(IV) 和 UO2(II) 的金属配合物进行了研究,通过各种分析揭示了它们的结构。这些配合物表现出强烈的发光,表明在材料科学和发光探针中具有潜在应用 (Liu, Duan, & Zeng, 2009)。

抗菌和杂环合成

新型杂环化合物的合成和抗菌活性:利用 4-(4-乙酰氨基苯基)-4-氧代-2-烯酸作为起始原料,合成了一系列具有潜在抗菌活性的杂环化合物。本研究强调了 4-氧代-2-烯酸衍生物在新型治疗剂开发中的多功能性 (El-Hashash, Essawy, & Fawzy, 2014)。

安全和危害

属性

IUPAC Name |

(E)-4-(3-methoxyanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOUTHKBZTXXAU-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyanilino)-4-oxobut-2-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2705505.png)

![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2705511.png)

![1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]ethanone](/img/structure/B2705514.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2705516.png)